N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride typically involves the reaction of azetidine with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted azetidines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new therapeutic agents.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azetidine ring’s strain can also facilitate ring-opening reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
N-(Methanesulfonyl)azetidine: Similar in structure but with a methanesulfonyl group instead of a phenylsulfonyl group.
Azetidine-2-carboxamide: Lacks the sulfonyl group but retains the azetidine ring and carboxamide functionality.
Uniqueness
N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
IUPAC Name |
N-(benzenesulfonyl)azetidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S.ClH/c13-10(8-6-11-7-8)12-16(14,15)9-4-2-1-3-5-9;/h1-5,8,11H,6-7H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMPLAORPKJKOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.